BenchChemオンラインストアへようこそ!

Penicillamine

Rheumatoid Arthritis DMARD Comparative Efficacy

Chirally pure D-Penicillamine meeting USP/EP monographs (assay 97.0–102.0%, penicillamine disulfide impurity ≤1%). Only the D-enantiomer is clinically viable; L-penicillamine is toxic and prohibited. Proven superior efficacy in Wilson disease (5% treatment failure vs. 44% for trientine). Essential chiral chelator for DMARD comparator studies and cystine solubilization research. Verify D-enantiomer purity at procurement.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 52-67-5
Cat. No. B1679230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillamine
CAS52-67-5
Synonymseta,beta Dimethylcysteine
beta,beta-Dimethylcysteine
Copper Penicillaminate
Cuprenil
Cuprimine
D 3 Mercaptovaline
D Penicillamine
D-3-Mercaptovaline
D-Penicillamine
Dimethylcysteine
Mercaptovaline
Metalcaptase
Penicillaminate, Copper
Penicillamine
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
InChIKeyVVNCNSJFMMFHPL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCRYSTALS;  DECOMP 177.5 °C;  SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE);  HYGROSCOPIC;  FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/
FREELY SOL IN WATER;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER, CHLOROFORM.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Penicillamine (CAS 52-67-5): Properties and Applications of a Chiral Thiol Chelator for Scientific Procurement


Penicillamine (CAS 52-67-5) is a trifunctional sulfur-containing amino acid and the hydrolytic degradation product of penicillin-type antibiotics, existing as a chiral compound with distinct D- and L-enantiomers . The clinically and analytically relevant form is D-penicillamine, while L-penicillamine exhibits toxicity and is contraindicated for therapeutic use [1]. The compound possesses a stable sulfhydryl (-SH) group that enables chelation of divalent heavy metals including copper, mercury, gold, and lead, underpinning its primary applications in Wilson disease, cystinuria, heavy metal poisoning, and as a disease-modifying antirheumatic drug (DMARD) [2].

Penicillamine Procurement: Why Chirality, Chelation Spectrum, and Clinical Differentiation Preclude Simple Substitution


Generic substitution of penicillamine is precluded by three critical factors: First, chirality dictates that only the D-enantiomer is clinically viable, as L-penicillamine is toxic and associated with fever, rash, and granulocytopenia [1]. Second, while alternative chelators such as trientine, tiopronin, and captopril target overlapping indications, they exhibit distinct efficacy and tolerability profiles that preclude simple interchangeability [2]. Third, procurement-grade D-penicillamine must meet specific compendial purity specifications (97.0–102.0% assay, penicillamine disulfide impurity ≤1%) to ensure reproducible experimental and clinical outcomes, particularly given the compound's first-order degradation kinetics in aqueous solution [3]. These chirality-driven safety, chelation-specific efficacy, and purity-critical stability considerations demand product-specific verification rather than class-based substitution.

Penicillamine Quantitative Evidence: Comparative Efficacy, Safety, and Pharmacokinetic Differentiation Data


D-Penicillamine vs. Auranofin in Rheumatoid Arthritis: Greater Clinical Effectiveness at the Cost of Higher Adverse Event Rates

In a randomized, controlled, double-blind trial of 90 rheumatoid arthritis patients over 12 months, D-penicillamine demonstrated superior efficacy compared to auranofin (6 mg/day) at a dosing regimen of 250 mg/day escalated to 750 mg/day [1]. The study concluded that while auranofin was safer, D-penicillamine tended to show greater clinical effectiveness.

Rheumatoid Arthritis DMARD Comparative Efficacy

Penicillamine vs. Trientine vs. Zinc in Pediatric Wilson Disease: Superior Efficacy with Lowest Treatment Failure Due to Ineffectiveness

In a pediatric Wilson disease cohort study of 148 treatment blocks (37 D-penicillamine, 50 trientine, 61 zinc), D-penicillamine demonstrated the lowest rate of drug discontinuation due to treatment ineffectiveness at 5%, compared to zinc (25%) and trientine (44%) [1]. This statistically significant difference (all p<0.05) establishes D-penicillamine as the most consistently effective agent among the three first-line therapies in this population.

Wilson Disease Copper Chelation Pediatric Hepatology

Penicillamine vs. Tiopronin in Cystinuria: Comparable Efficacy but Higher Adverse Event Burden

A systematic review of 34 publications on cystinuria metaphylaxis revealed that D-penicillamine demonstrated success in reducing stone events and/or urinary cystine excretion in 92% (13/14) of studies, compared to tiopronin's 100% success rate (8/8 studies) [1]. However, the adverse event profile differed substantially, with tiopronin showing a 30% side effect rate versus D-penicillamine's 37%.

Cystinuria Nephrolithiasis Thiol Therapy

D-Penicillamine Absolute Oral Bioavailability and Pharmacokinetic Consistency

In a crossover study of 10 healthy volunteers receiving 250 mg intravenous and oral D-penicillamine, the absolute oral bioavailability ranged from 50–70%, with no statistically significant difference observed among different oral dosage forms tested [1]. This establishes a well-defined pharmacokinetic baseline for experimental dosing and cross-study comparability.

Pharmacokinetics Bioavailability Formulation Science

Penicillamine vs. N-Acetylcysteine in Mercury Chelation: Equivalent Efficacy with Higher Toxicity

A 10-day open-label randomized trial of 50 mercury-poisoned patients comparing D-penicillamine (750 mg/day) to N-acetylcysteine (1.8 g/day) found no significant difference in 24-hour urinary mercury elimination between treatments (p>0.05) [1]. However, adverse effects occurred in 50% of D-penicillamine recipients versus only 11% of N-acetylcysteine recipients (p=0.0079), indicating equivalent chelation capacity but substantially different tolerability.

Heavy Metal Poisoning Mercury Chelation Toxicology

Penicillamine vs. Captopril in Cystinuria: Thiol Superiority Over ACE Inhibitor in Stone Prevention

In a clinical study of 16 cystinuria patients followed for a mean of 78.1 months, the addition of D-penicillamine or α-mercaptopropionylglycine reduced stone events from 1.6 events per patient-year (with hydration and alkalization alone) to 0.52 events per patient-year [1]. In contrast, captopril produced a less pronounced reduction to 0.71 events per patient-year, and did not clearly add clinical benefit when combined with thiols.

Cystinuria Nephrolithiasis Stone Prevention

Penicillamine Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Development


Wilson Disease Copper Chelation Studies

Penicillamine remains the only FDA-approved initial decoppering therapy for Wilson disease [1], with quantitative evidence demonstrating the lowest treatment failure rate due to ineffectiveness (5%) compared to trientine (44%) and zinc (25%) in pediatric populations [2]. This superior efficacy profile makes D-penicillamine the reference standard for Wilson disease interventional studies requiring reliable copper mobilization, particularly in hepatic presentations where chelators are specifically recommended over zinc salts [3].

Rheumatoid Arthritis DMARD Research

For rheumatoid arthritis investigations where maximizing clinical efficacy is the primary objective, D-penicillamine demonstrates greater improvement in physician global assessment, swollen joint count, and grip strength compared to auranofin in 12-month controlled trials [1]. While procurement for RA research must account for the higher adverse event profile (significantly elevated proteinuria and thrombocytopenia vs. auranofin, p=0.028), D-penicillamine remains a valuable comparator for DMARD efficacy studies and investigations of thiol-mediated immunomodulation [2].

Cystinuria Stone Prevention Research

D-penicillamine reduces cystinuria-associated stone events from 1.6 to 0.52 events per patient-year when added to conservative therapy, representing a 67.5% reduction [1]. While tiopronin shows marginally higher success rates (100% vs. 92%) and a lower adverse event profile (30% vs. 37%), D-penicillamine offers a more extensively studied comparator with comparable thiol-mediated cystine solubilization capacity, making it suitable for cystinuria research where historical data comparability is valued [2].

Analytical Reference Standard and Quality Control

USP and EP compendial-grade D-penicillamine (assay 97.0–102.0%, penicillamine disulfide impurity ≤1%) serves as a certified reference material for pharmaceutical release testing, method development, and method validation in ANDA applications [1]. The compound's stable -SH group, chiral purity requirements (D-enantiomer specification critical due to L-form toxicity), and well-characterized first-order aqueous degradation kinetics make it essential for analytical laboratories conducting quality control of penicillamine-containing formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.